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Get Quote

Executive Summary
Palmitoyl-DL-carnitine chloride is a synthetic long-chain acylcarnitine used to interrogate

mitochondrial fatty acid oxidation (FAO) independent of the rate-limiting enzyme Carnitine

Palmitoyltransferase 1 (CPT1). By mimicking the activated fatty acid intermediate that naturally

translocates across the inner mitochondrial membrane, this compound allows researchers to

isolate and measure the efficiency of the Carnitine-Acylcarnitine Translocase (CACT), Carnitine

Palmitoyltransferase 2 (CPT2), and the downstream

-oxidation spiral.

This guide details the physicochemical handling of the racemic mixture (DL-form), specific

protocols for high-throughput respirometry (Seahorse XF), and critical troubleshooting for

avoiding surfactant-induced toxicity.
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The CPT1 Bypass Mechanism
In intact fatty acid metabolism, long-chain fatty acids (LCFAs) like palmitate must be converted

to Palmitoyl-CoA and then to Palmitoylcarnitine by CPT1 on the outer mitochondrial membrane

(OMM) to enter the matrix.[1] CPT1 is the primary rate-limiting step and is highly regulated

(e.g., inhibited by malonyl-CoA).

Why use Palmitoylcarnitine? Exogenous Palmitoylcarnitine bypasses CPT1. It directly

accesses the CACT transporter on the inner mitochondrial membrane (IMM). This allows

researchers to:

Isolate Defects: Distinguish between CPT1 deficiencies and downstream (

-oxidation/ETC) defects.

Maximize Flux: Drive respiration at maximal capacity without CPT1 regulatory bottlenecks.

The Racemic Mixture (DL vs. L)
Palmitoyl-DL-carnitine chloride is a racemic mixture containing both the L-isomer

(physiologically active) and the D-isomer.

L-Palmitoylcarnitine: The specific substrate for CACT and CPT2.[1]

D-Palmitoylcarnitine: Generally metabolically inert regarding

-oxidation but competes for transport sites and can act as a competitive inhibitor in high
concentrations.

Critical Experimental Adjustment: When using the DL form, the effective concentration of the

active L-isomer is 50% of the total nominal concentration. Protocols below are optimized for the

DL-form but include conversion factors for the pure L-form.
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Caption: Mechanism of Action. Exogenous Palmitoyl-DL-carnitine enters the intermembrane

space directly, bypassing the CPT1 regulatory checkpoint required for native fatty acids.

Material Handling & Preparation
Compound: Palmitoyl-DL-carnitine chloride (CAS: 6865-14-1) Molecular Weight: ~436.1 g/mol

[2]

Solubility & Stock Solutions
Palmitoylcarnitine is an amphiphilic molecule (detergent-like properties). Improper solubilization

leads to micelle formation and inconsistent data.
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Solvent Max Solubility Stability (-20°C) Notes

Ethanol (Abs.) 20 mg/mL 3 months

Preferred. Evaporates

easily; keeps volume

low.

DMSO 14 mg/mL 6 months

Good for small

volumes. Avoid >0.1%

final DMSO in assay.

Water <5 mg/mL Unstable

Requires heating

(45°C) and sonication.

Not recommended for

stocks.

Preparation Protocol
Weighing: Weigh 10 mg of Palmitoyl-DL-carnitine chloride.

Dissolution: Dissolve in 500 µL of absolute ethanol to create a 45 mM stock.

Aliquoting: Aliquot into small volumes (e.g., 20 µL) in glass vials (avoid plastics that leach

plasticizers).

Storage: Store at -20°C. Do not refreeze aliquots more than once.

Application Protocol: Seahorse XF Respirometry
This protocol uses Plasma Membrane Permeabilizer (PMP) to allow Palmitoylcarnitine to

access mitochondria in adherent cells without isolating them.

Target Audience: Drug discovery screening for metabolic modulators.

Reagents & Buffers[3]
Assay Medium (1X MAS): 70 mM Sucrose, 220 mM Mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂,

2 mM HEPES, 1 mM EGTA, 0.2% (w/v) Fatty Acid-Free BSA, pH 7.2.

Substrate Mix (Final Assay Conc.):
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Palmitoyl-DL-carnitine: 20 µM - 40 µM (Equivalent to 10-20 µM L-isomer).

Malate: 0.5 mM (Essential co-substrate to spark TCA cycle).

Permeabilizer: XF PMP (Recombinant Perfringolysin O) or Saponin (25 µg/mL).

Experimental Workflow
Cell Seeding (Day -1): Plate cells (e.g., HepG2, C2C12) at 20,000–40,000 cells/well in XF96

plates.

Cartridge Hydration (Day -1): Hydrate XF cartridge in Calibrant at 37°C (non-CO₂).

Assay Day Preparation:

Wash cells 2x with 1X MAS buffer (warm).[3]

Add 180 µL of 1X MAS containing 0.5 mM Malate + ADP (4 mM).

Note: Do not add Palmitoylcarnitine yet if using it as an injection, OR add it to the bulk

media if measuring steady-state. Standard method: Inject Palmitoylcarnitine.

Injection Strategy (Mito Stress Test Modified):

Port Compound
Final Conc.[3][4][5]
(Well)

Purpose

A Palmitoyl-DL-carnitine 40 µM
Initiates Lipid-driven

Respiration (State 3).

B Oligomycin 2 µM
Inhibits ATP Synthase

(measures leak).

C FCCP 1-2 µM
Uncoupler (measures

maximal capacity).

D Rotenone/Antimycin A 0.5 µM

Shuts down ETC

(non-mitochondrial

baseline).
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Technical Note: PMP (1 nM) must be present in the well before the assay starts or added via

Port A. Most users add PMP to the MAS buffer immediately before the assay run.
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Caption: Seahorse XF Workflow for FAO analysis using Permeabilized Cells. PMP allows direct

access of substrates to mitochondria.

Troubleshooting & Optimization
Toxicity Warning (The "Detergent Effect")
Palmitoylcarnitine is amphiphilic. At concentrations >50 µM (DL-form) or >25 µM (L-form), it

acts as a detergent.

Symptom: Rapid loss of mitochondrial membrane potential (

) and release of Cytochrome C.

Validation: If OCR spikes initially but then crashes to zero before Rotenone injection, you

have lysed the mitochondria. Titrate down (try 10, 20, 30 µM).

The "Malate Effect"
Palmitoylcarnitine oxidation produces Acetyl-CoA. Without Malate (source of oxaloacetate),

Acetyl-CoA cannot enter the Krebs cycle, and respiration will stall.

Requirement: Always include 0.5 mM Malate.

Control: Run a "Malate only" well. It should show low OCR (State 2) compared to Malate +

Palmitoylcarnitine.

DL-Form Correction
If your protocol was established using L-Palmitoylcarnitine, and you switch to Palmitoyl-DL-

carnitine:

Double the concentration. (e.g., if using 10 µM L-form, use 20 µM DL-form).

Verify Kinetics: Run a pilot study to ensure the D-isomer is not causing competitive inhibition

in your specific cell line.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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